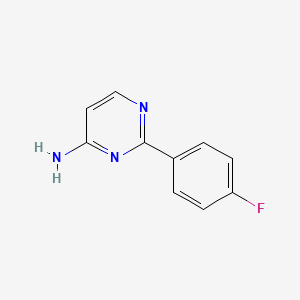

2-(4-Fluorophenyl)pyrimidin-4-amine

Description

Properties

Molecular Formula |

C10H8FN3 |

|---|---|

Molecular Weight |

189.19 g/mol |

IUPAC Name |

2-(4-fluorophenyl)pyrimidin-4-amine |

InChI |

InChI=1S/C10H8FN3/c11-8-3-1-7(2-4-8)10-13-6-5-9(12)14-10/h1-6H,(H2,12,13,14) |

InChI Key |

OEJMBRXGKNKDBA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CC(=N2)N)F |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution Reaction

- Reaction: 4-fluoroaniline reacts with 2-chloropyrimidine.

- Conditions: Presence of a base such as potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

- Temperature: Typically reflux or elevated temperature to facilitate substitution.

- Outcome: Formation of 2-(4-fluorophenylamino)pyrimidine intermediate.

Amination Step

- Reaction: Introduction of an amino group at the 4-position of the pyrimidine ring.

- Reagents: Ammonia or other amine sources.

- Conditions: High pressure and temperature, sometimes in the presence of catalysts or acid promoters.

- Solvent: Water or organic solvents; recent advances favor water as a green solvent.

- Outcome: Formation of 2-(4-fluorophenyl)pyrimidin-4-amine.

Alternative Catalytic and Nanocatalyst Methods

Recent research has employed nanocatalysts such as γ-Fe2O3@HAp-SO3H and Fe3O4@ZrO2 to catalyze multicomponent reactions or cascade reactions involving aryl aldehydes and pyrimidinones, enhancing yields (70–99%) under mild, solvent-free or ethanol reflux conditions.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | 4-fluoroaniline, 2-chloropyrimidine, K2CO3 | DMF | Reflux (~120 °C) | 85–95 | Polar aprotic solvent facilitates SNAr |

| Amination | Ammonia or amine source, HCl catalyst | Water or 2-propanol | 80–150 °C | 80–90 | Acid-promoted amination in water improves safety and cost |

| Nanocatalyst-assisted MCR | γ-Fe2O3@HAp-SO3H nanocatalyst | Solvent-free/ethanol | 50–80 °C | 70–99 | Green chemistry approach with high efficiency |

Mechanistic Insights and Reaction Optimization

- Nucleophilic substitution proceeds via displacement of chlorine on the pyrimidine ring by the nucleophilic amino group of 4-fluoroaniline.

- Amination is facilitated by acid catalysis (e.g., hydrochloric acid), which activates the pyrimidine ring towards nucleophilic attack.

- The use of water as a solvent for amination reactions has been shown to enhance reaction rates and reduce hazards compared to organic solvents.

- Steric and electronic effects of substituents on the aniline influence the reaction efficiency; ortho-substituted anilines with low pKa are less reactive.

- Nanocatalysts improve reaction rates and selectivity by providing active sites and enhancing substrate activation.

Example Synthetic Procedure (Literature-Based)

Synthesis of 2-(4-Fluorophenyl)pyrimidin-4-amine:

- Dissolve 4-fluoroaniline (1 equiv) and 2-chloropyrimidine (1 equiv) in DMF.

- Add potassium carbonate (1.5 equiv) as base.

- Stir the mixture at reflux temperature (~120 °C) for 6–8 hours.

- Cool the reaction mixture and quench with water.

- Extract the product with ethyl acetate, dry over anhydrous sodium sulfate.

- Purify by silica gel chromatography to obtain the intermediate 2-(4-fluorophenylamino)pyrimidine.

- Subject the intermediate to amination by treating with ammonia gas or aqueous ammonia under pressure at 100–150 °C for 12–24 hours.

- Isolate the final product by filtration and recrystallization.

Characterization Data Summary

| Technique | Key Observations |

|---|---|

| ¹H NMR | Signals for NH protons around δ 10.5–12.5 ppm |

| ¹³C NMR | Aromatic and pyrimidine carbons between δ 110–170 ppm |

| IR Spectroscopy | NH bending ~1590 cm⁻¹; C=N stretching ~1640 cm⁻¹ |

| Mass Spectrometry | Molecular ion peak consistent with C10H8FN4 (m/z ~ 188) |

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| Conventional SNAr + Amination | Established, scalable, straightforward | Requires high temperature and organic solvents | 80–95 |

| Acid-promoted amination in water | Safer, greener, cost-effective | Limited substrate scope for some amines | 80–90 |

| Nanocatalyst-assisted MCR | High yields, mild conditions, eco-friendly | Requires catalyst preparation and optimization | 70–99 |

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)pyrimidin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines with different oxidation states.

Coupling Reactions: It can participate in Suzuki coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium hydride.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and bases like potassium carbonate.

Major Products

The major products formed from these reactions include substituted pyrimidines, biaryl compounds, and various amine derivatives .

Scientific Research Applications

2-(4-Fluorophenyl)pyrimidin-4-amine has several scientific research applications:

Medicinal Chemistry: It is used in the development of anticancer, antiviral, and anti-inflammatory agents due to its ability to interact with biological targets.

Biological Research: The compound is studied for its potential to inhibit specific enzymes and pathways involved in diseases.

Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)pyrimidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also interact with receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Pyrimidine Derivatives

Key Observations :

- Fluorine substitution at the phenyl ring improves lipophilicity and metabolic stability, as seen in 4-(4-fluorophenyl) derivatives .

- Planar pyrimidine cores (e.g., in ) facilitate π-π stacking and dimerization via hydrogen bonds, critical for crystal packing and target binding .

- Bulky substituents (e.g., 5-aminomethyl groups in ) introduce steric effects that may alter binding kinetics or solubility .

Key Observations :

Table 3: Pharmacological Profiles

Key Observations :

- Fluorine and chloro substituents enhance anticancer activity by improving target affinity (e.g., compound 7d in ) .

- Substitution at position 2 of pyrimidine (e.g., piperidine in 9e) increases selectivity for butyrylcholinesterase over acetylcholinesterase .

Physicochemical Properties

Table 4: Physicochemical Data

Key Observations :

- Thienopyrimidine derivatives (e.g., in ) exhibit higher molecular weights and LogP values, suggesting increased lipophilicity .

- Difluoromethoxy groups () improve metabolic stability but may reduce aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.